LXR-Beta Inhibitory Activity: IC50 of 67.5 µM in Primary Screening
This compound is a confirmed inhibitor of the human oxysterols receptor LXR-beta. In a primary screening assay, it demonstrated an IC50 of 6.75E+4 nM (67.5 µM) [1]. A direct comparator within the same assay system is not specified, and the data represents a single-point screening result rather than a fully optimized lead.
| Evidence Dimension | Inhibitory activity against LXR-beta |
|---|---|
| Target Compound Data | IC50 = 67.5 µM |
| Comparator Or Baseline | No direct comparator available in the assay data. |
| Quantified Difference | N/A |
| Conditions | Primary screening assay from The Scripps Research Institute Molecular Screening Center |
Why This Matters
This establishes a specific, quantifiable molecular target interaction, making the compound a useful tool for LXR-beta related studies or as a starting point for chemical optimization.
- [1] BindingDB. BDBM49484: (4-methoxyphenyl)-(4-phenylthiazol-2-yl)amine. Target: Oxysterols receptor LXR-beta (Human). Accessed 2026. View Source
